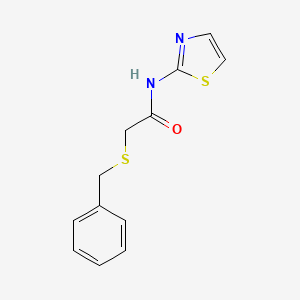
1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine (CBMP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBMP is a complex molecule that exhibits a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the treatment of various psychiatric disorders. This compound has also been investigated for its potential use as a probe for studying the function of certain neurotransmitter receptors in the brain.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a weak antagonist at the D2 receptor. These actions are thought to contribute to the compound's antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. It has also been shown to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine is its high potency and selectivity for certain neurotransmitter receptors. This makes it a useful tool for studying the function of these receptors in the brain. However, this compound also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of various psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
Conclusion
In conclusion, this compound is a complex chemical compound that exhibits a wide range of biological activities. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly for its antipsychotic, antidepressant, and anxiolytic effects. This compound's mechanism of action is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a weak antagonist at the D2 receptor. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
Synthesemethoden
The synthesis of 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine involves the reaction of 1-(3-chlorobenzyl)piperazine with 3-methylbenzyl chloride in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of this compound is typically high, and the purity of the compound can be confirmed using spectroscopic techniques.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-16-4-2-5-17(12-16)14-21-8-10-22(11-9-21)15-18-6-3-7-19(20)13-18/h2-7,12-13H,8-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINHOHXDDYBHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)
![2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)

![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)


![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
